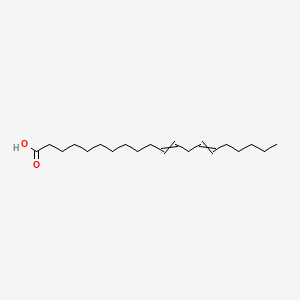

Eicosadienoic acid

Description

Properties

Molecular Formula |

C20H36O2 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

icosa-11,14-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |

InChI Key |

XSXIVVZCUAHUJO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Synonyms |

11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Synthesis Pathways of Eicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosadienoic acids (EDAs) are a group of 20-carbon polyunsaturated fatty acids (PUFAs) with two double bonds, playing emerging roles in cellular signaling and as precursors to various bioactive lipid mediators. Their biological synthesis is a complex process involving a series of enzymatic reactions, primarily orchestrated by fatty acid desaturases (FADS) and elongases (ELOVL). This technical guide provides a comprehensive overview of the core biological synthesis pathways of key eicosadienoic acid isomers, including Mead acid and Adrenic acid. It details the enzymatic steps, downstream metabolic fates, and provides experimental protocols and quantitative data for researchers in lipid biology and drug development.

Core Synthesis Pathways of this compound Isomers

The biosynthesis of eicosadienoic acids is intricately linked to the metabolism of other long-chain fatty acids. The specific isomer produced is dependent on the precursor fatty acid and the enzymatic machinery present in the cell.

Mead Acid (20:3n-9) Synthesis

Mead acid, or 5,8,11-eicosatrienoic acid, is an omega-9 fatty acid that is notably synthesized de novo from oleic acid (18:1n-9) under conditions of essential fatty acid deficiency (EFAD).[1][2][3] Its presence in significant amounts is often used as a biomarker for EFAD.[1][3] The synthesis of Mead acid is thought to be carried out by the same enzymes that metabolize essential fatty acids, and two primary pathways have been elucidated.[4][5]

Pathway 1:

-

Desaturation: Oleic acid (18:1n-9) is first desaturated by Δ6-desaturase (FADS2) to form 18:2n-9.[4][5]

-

Elongation: The resulting 18:2n-9 is then elongated by ELOVL5 to produce 20:2n-9.[4][5]

-

Desaturation: Finally, 20:2n-9 is desaturated by Δ5-desaturase (FADS1) to yield Mead acid (20:3n-9).[4][5]

Pathway 2:

-

Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to form 20:1n-9.[4][5]

-

Desaturation: This is followed by desaturation by Δ6-desaturase (FADS2) to produce 20:2n-9.[4][5]

-

Desaturation: The final step is the desaturation of 20:2n-9 by Δ5-desaturase (FADS1) to form Mead acid (20:3n-9).[4][5]

The regulation of these pathways is complex, with evidence suggesting that the substrate specificity of ELOVL5 can be altered by phosphorylation in response to the availability of C20 PUFAs.[6][7]

Biosynthetic Pathways of Mead Acid from Oleic Acid.

Adrenic Acid (22:4n-6) Synthesis

Adrenic acid (AdA), or 7,10,13,16-docosatetraenoic acid, is an n-6 fatty acid that is particularly abundant in the adrenal glands, brain, and kidneys.[8][9] It is synthesized through the elongation of arachidonic acid (AA; 20:4n-6).[8] The primary enzyme responsible for this two-carbon extension is ELOVL2 and to a lesser extent ELOVL5 .[8]

Biosynthesis of Adrenic Acid from Arachidonic Acid.

Downstream Metabolism of Eicosadienoic Acids

Once synthesized, eicosadienoic acids can be further metabolized by three major enzymatic pathways, leading to a variety of bioactive eicosanoids. These pathways are the Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP) pathways.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) can metabolize certain this compound isomers, although often less efficiently than arachidonic acid.[1][10] For example, Adrenic acid can be converted by COX enzymes to dihomo-prostaglandins and dihomo-thromboxanes.[9]

Lipoxygenase (LOX) Pathway

Various lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) can also act on eicosadienoic acids to produce a range of hydroxylated and hydroperoxylated derivatives.[11][12] The specific products formed depend on the LOX isoform and the structure of the this compound substrate.

Cytochrome P450 (CYP) Pathway

CYP monooxygenases represent another important route for the metabolism of eicosadienoic acids, leading to the formation of epoxides (epoxyeicosatrienoic acids, EETs) and hydroxides (hydroxyeicosatetraenoic acids, HETEs).[3][5][13] For instance, Adrenic acid is metabolized by CYP enzymes to epoxydocosatrienoic acids (EDTs).[14][15]

Major Downstream Metabolic Pathways of Eicosadienoic Acids.

Quantitative Data on this compound Synthesis

The following table summarizes available kinetic data for the key enzymes involved in the biosynthesis of this compound isomers. It is important to note that kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Organism/Tissue | Reference |

| FADS2 (Δ6-desaturase) | Linoleic Acid (18:2n-6) | 6.5 | 7.5 | Human fetal liver | [16] |

| FADS2 (Δ6-desaturase) | α-Linolenic Acid (18:3n-3) | - | - | Glossomastix chrysoplasta | [17][18] |

| ELOVL5 | γ-Linolenic Acid (18:3n-6) | - | - | Human | [14] |

| ELOVL5 | Eicosapentaenoic Acid (20:5n-3) | - | - | Human | [14] |

| COX-2 | 2-Arachidonoylglycerol (2-AG) | 0.71 ± 0.37 | 1.2 ± 0.2 s⁻¹ (kcat) | Ovine | [19] |

| COX-2 | Arachidonic Acid (AA) | 0.51 ± 0.18 | 1.3 ± 0.1 s⁻¹ (kcat) | Ovine | [19] |

Note: Comprehensive kinetic data for all enzymes with all relevant substrates are not consistently available in the literature. The table presents a selection of reported values to provide a quantitative context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: In Vitro Fatty Acid Desaturase Activity Assay

This protocol describes a method to measure the activity of Δ5- and Δ6-desaturases using a radiolabeled substrate.

Materials:

-

Microsomal protein fraction from cells or tissues expressing the desaturase of interest.

-

Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]linoleic acid for FADS2, [1-¹⁴C]eicosatrienoic acid for FADS1).

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Cofactors: ATP, Coenzyme A, NADH, and MgCl₂.

-

Saponification reagent (e.g., 10% KOH in 80% ethanol).

-

Acidification solution (e.g., 6 M HCl).

-

Organic solvent for extraction (e.g., hexane).

-

Thin-layer chromatography (TLC) plates and developing solvent.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (50-100 µg), reaction buffer, and cofactors.

-

Substrate Addition: Initiate the reaction by adding the radiolabeled fatty acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Saponification: Stop the reaction by adding the saponification reagent and heat at 60°C for 1 hour to hydrolyze the fatty acids.

-

Acidification and Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.

-

TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the chromatogram to separate the substrate from the desaturated product.

-

Quantification: Scrape the corresponding spots from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the desaturase activity as the amount of product formed per unit of time per amount of protein.

Protocol 2: siRNA-Mediated Knockdown of FADS and ELOVL Genes

This protocol outlines a general procedure for using small interfering RNA (siRNA) to specifically reduce the expression of FADS1, FADS2, or ELOVL5 in cultured cells to study their role in this compound synthesis.

Materials:

-

Cultured cells (e.g., NIH3T3 or Hepa1-6 cells).[5]

-

Specific siRNAs targeting FADS1, FADS2, and ELOVL5, and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM I Reduced Serum Medium.

-

Cell culture medium and supplements.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

-

Reagents for protein extraction and Western blotting.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation: Dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.

-

Medium Change: Replace the transfection medium with fresh complete cell culture medium.

-

Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

-

Validation of Knockdown: Harvest the cells and perform qRT-PCR to quantify the reduction in target mRNA levels and/or Western blotting to assess the decrease in protein expression.

-

Functional Assay: Analyze the fatty acid profile of the cells using GC-MS or LC-MS/MS to determine the effect of the gene knockdown on the levels of this compound and its precursors.

Protocol 3: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for the analysis of total fatty acid composition in biological samples.

Materials:

-

Biological sample (cells, tissue, or plasma).

-

Internal standard (e.g., heptadecanoic acid, C17:0).

-

Chloroform/methanol (2:1, v/v) for lipid extraction.

-

0.9% NaCl solution.

-

Boron trifluoride (BF₃) in methanol (14%) for methylation.

-

Hexane.

-

Saturated NaCl solution.

-

GC-MS system with a suitable capillary column.

Procedure:

-

Lipid Extraction: Homogenize the sample in chloroform/methanol, add the internal standard, and perform a Folch extraction to isolate the total lipids.

-

Fatty Acid Methyl Ester (FAME) Preparation: Evaporate the solvent from the lipid extract and add BF₃-methanol. Heat at 100°C for 30 minutes to convert the fatty acids to their methyl esters.

-

FAME Extraction: Add hexane and saturated NaCl solution to the cooled mixture, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the FAMEs into the GC-MS system. The FAMEs are separated based on their volatility and chain length on the GC column and then identified and quantified by the mass spectrometer.

-

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid relative to the internal standard.

General Workflow for Fatty Acid Analysis by GC-MS.

Protocol 4: Quantification of Eicosanoids by LC-MS/MS

This protocol describes a general approach for the sensitive and specific quantification of eicosanoids derived from eicosadienoic acids.[1][2][20]

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma).

-

Deuterated internal standards for the eicosanoids of interest.

-

Solid-phase extraction (SPE) cartridges.

-

Methanol, acetonitrile, and formic acid (LC-MS grade).

-

LC-MS/MS system with a reverse-phase column.

Procedure:

-

Sample Preparation: Add the deuterated internal standards to the sample. Acidify the sample to pH ~3 with formic acid.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the eicosanoids with methanol or another suitable organic solvent.

-

Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. The eicosanoids are separated by reverse-phase chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Data Analysis: Quantify the eicosanoids by comparing the peak areas of the endogenous analytes to their corresponding deuterated internal standards.

Conclusion

The biological synthesis of eicosadienoic acids represents a complex and highly regulated network of enzymatic pathways. Understanding these pathways, from the initial desaturation and elongation steps to the downstream metabolism into bioactive eicosanoids, is crucial for elucidating their physiological and pathological roles. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate the intricacies of this compound metabolism and its potential as a therapeutic target. Further research is warranted to fully characterize the kinetic properties of all enzymes involved and to explore the diverse biological functions of the resulting eicosanoid mediators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. abcam.com [abcam.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. polimer-itn.eu [polimer-itn.eu]

- 17. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 18. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Competition and allostery govern substrate selectivity of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

The Discovery and Characterization of Eicosadienoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosadienoic acids (EDAs) are a group of polyunsaturated fatty acids containing a 20-carbon backbone and two double bonds.[1][2] The various isomers of EDA, differing in the position and configuration of their double bonds, exhibit a range of biological activities, making them a subject of growing interest in the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of eicosadienoic acid isomers, with a focus on quantitative data, experimental protocols, and the elucidation of their signaling pathways.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound isomers are crucial for their isolation, identification, and understanding their biological function. While experimental data for all isomers is not exhaustively available, the properties of the most well-studied isomer, (11Z,14Z)-eicosadienoic acid, are summarized below. It is important to note that properties such as melting point and boiling point are influenced by the cis/trans configuration and position of the double bonds.

| Property | (11Z,14Z)-Eicosadienoic Acid | Conjugated this compound (Isomer not specified) | Keteleeronic Acid ((5Z,11Z)-eicosadienoic acid) |

| Molecular Formula | C20H36O2[1] | C20H36O2 | C20H36O2[3] |

| Molecular Weight | 308.5 g/mol [1] | 308.5 g/mol | 308.5 g/mol |

| Melting Point | 148.9 °C (300.0 °F; 422.0 K)[2] | Data not available | Data not available |

| Boiling Point | 198 °C (388 °F; 471 K) at 0.08 mmHg[2][4] | Data not available | Data not available |

| Density | 0.9 g/cm³[2] | Data not available | Data not available |

| Solubility in water | Insoluble[2] | Insoluble | Insoluble |

| Appearance | Colorless liquid[2] | Data not available | Data not available |

Natural Occurrence of this compound Isomers

This compound isomers are found in various natural sources, particularly in the seed oils of certain plant families. The concentration of these isomers can vary significantly depending on the species and environmental conditions.

| Isomer | Plant Family | Representative Species | Concentration Range (% of total fatty acids) |

| (11Z,14Z)-Eicosadienoic Acid (Di-homo-linoleic acid) | Cruciferae (Brassicaceae), Pinaceae, Ranunculaceae | Brassica napus (Rapeseed)[5][6][7][8][9], Pinus koraiensis (Korean pine)[10][11][12][13][14] | Generally not exceeding 2%[2] |

| (5Z,11Z)-Eicosadienoic Acid (Keteleeronic acid) | Pinaceae, Cupressaceae | Pinus species | Generally not exceeding 2%[2] |

| Di-homotaxoleic acid isomers (e.g., 6,9- or 7,11-) | - | Rarer in the plant world | Data not available |

Biological Activities and Signaling Pathways

This compound isomers have been shown to modulate various biological processes, including inflammation and cell proliferation. Their effects are often mediated through complex signaling pathways.

Anti-inflammatory Effects and a Role in Signaling

(11Z,14Z)-Eicosadienoic acid has demonstrated the ability to modulate inflammatory responses. In murine macrophages, it has been shown to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS).[15][16] This suggests a complex regulatory role in inflammation. The anti-inflammatory effects of some fatty acids are mediated through the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some polyunsaturated fatty acids have been shown to inhibit NF-κB activation.[17]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, typically in a three-tiered cascade: a MAPKKK (e.g., ASK1), a MAPKK (e.g., MKK3/6, MKK4/7), and a MAPK (e.g., p38, JNK, ERK). Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression. Some fatty acids have been shown to modulate MAPK signaling.[18]

Anticancer Effects

Certain isomers of conjugated this compound (CEA) have shown promise as potential anticancer agents. For instance, the c11,t13-conjugated this compound, an elongation product of conjugated linoleic acid (CLA), has been reported to induce dose-dependent inhibitory effects on the proliferation of human colorectal and prostate cancer cells in vitro. While specific IC50 values for CEA isomers are not widely reported, studies on related fatty acid derivatives provide a basis for comparison. For example, derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have shown cytotoxic effects on MCF-7 breast cancer cells with EC50 values in the micromolar range.[19]

Experimental Protocols

The discovery and characterization of this compound isomers rely on a combination of chromatographic and spectroscopic techniques.

Extraction of Fatty Acids from Seed Oils

A general workflow for the extraction and analysis of fatty acids from seed oils is outlined below.

Protocol for Lipid Extraction (Folch Method)

-

Homogenization: Homogenize 1 gram of ground seed material in 20 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Filtration: Filter the homogenate to remove solid debris.

-

Washing: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to facilitate phase separation.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Store the extracted lipids at -20°C under an inert atmosphere.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters (FAMEs).

Protocol for FAMEs Preparation and GC-MS Analysis

-

Transesterification: To the extracted lipid sample, add 2 mL of 0.5 M sodium methoxide in methanol. Incubate at 50°C for 10 minutes.

-

Neutralization: Add 2 mL of 1 M HCl in methanol and 2 mL of hexane. Vortex thoroughly.

-

Extraction: Add 2 mL of water, vortex, and centrifuge.

-

Collection: Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis:

-

Column: Use a suitable capillary column (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 240°C) at a controlled rate.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

-

-

Identification: Identify FAMEs by comparing their mass spectra and retention times with those of known standards and by using mass spectral libraries.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC (RP-HPLC) can be used to separate different isomers of fatty acids, including positional and geometric isomers.

General Protocol for HPLC Separation of Fatty Acid Isomers

-

Derivatization (Optional but Recommended for UV detection): Derivatize the fatty acids with a UV-active tag (e.g., p-bromophenacyl bromide) to enhance detection.

-

Mobile Phase: Use a gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Column: A C18 column is commonly used.

-

Detection: UV detector set at the appropriate wavelength for the derivatizing agent, or a mass spectrometer for more definitive identification.

-

Gradient Elution: A typical gradient would start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute the more nonpolar fatty acids.

-

Identification: Compare retention times with those of authentic standards of the different isomers.

Conclusion

The discovery and characterization of this compound isomers represent a promising area of research with potential applications in human health and nutrition. The diverse biological activities of these fatty acids, coupled with their presence in common dietary sources, underscore the importance of further investigation into their specific mechanisms of action. The detailed experimental protocols and an understanding of their involvement in key signaling pathways provided in this guide are intended to facilitate future research in this exciting field. As our knowledge of the specific roles of each EDA isomer expands, so too will the opportunities for their application in the development of novel therapeutic and preventative strategies.

References

- 1. This compound | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. 11(Z),14(Z)-Eicosadienoic Acid(solution) Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]

- 5. Seed Oil Quality of Brassica napus and Brassica rapa Germplasm from Northwestern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Heterogeneous Distribution of Erucic Acid in Brassica napus Seeds [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Pinus koraiensis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. transbiomedicine.com [transbiomedicine.com]

- 13. researchgate.net [researchgate.net]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. This compound differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources of 11,14-Eicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14-Eicosadienoic acid (EDA), a C20:2 n-6 polyunsaturated fatty acid, is a molecule of growing interest in the scientific community. As a metabolic intermediate, it serves as a precursor to both pro- and anti-inflammatory eicosanoids, placing it at a crucial juncture in lipid signaling pathways. This technical guide provides an in-depth overview of the natural sources of 11,14-eicosadienoic acid, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this fatty acid.

Natural Occurrence and Quantitative Data

11,14-Eicosadienoic acid is found in a variety of natural sources, including fungi, plants, and animal tissues. While generally present in modest concentrations, certain organisms accumulate this fatty acid in significant amounts. The following tables summarize the quantitative data available for key natural sources.

Fungal Sources

Certain fungal species have been identified as potent producers of 11,14-eicosadienoic acid, representing a promising avenue for biotechnological production.

| Fungal Species | Concentration (% of Total Fatty Acids) | Reference |

| Rhizopus stolonifer | 16.8% | [1] |

| Trichoderma harzianum | 16.0% | [1] |

Plant Sources

11,14-Eicosadienoic acid is present in the seed oils of numerous plant families, typically at lower concentrations compared to more common fatty acids.

| Plant Family/Species | Concentration (% of Total Fatty Acids) | Reference |

| Cruciferae (Mustard Family) | Generally not exceeding 2% | |

| Ranunculaceae (Buttercup Family) | Generally not exceeding 2% | |

| Pinaceae (Pine Family) | Generally not exceeding 2% |

Animal Sources

In animal tissues, 11,14-eicosadienoic acid is a minor component of lipids, with concentrations varying depending on the tissue and diet of the animal.

| Animal Source | Tissue/Fraction | Concentration (% of Total Fatty Acids) | Reference |

| Beef | Muscle Phospholipids | > 0.05% | |

| Human | Breast Milk | Modest concentrations |

Experimental Protocols: Analysis of 11,14-Eicosadienoic Acid

The accurate quantification of 11,14-eicosadienoic acid from natural sources is critical for research and development. The following is a generalized protocol for the extraction, derivatization, and analysis of this fatty acid using gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The Folch or Bligh and Dyer methods are standard procedures for extracting lipids from biological samples.[2]

-

Reagents:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

-

Procedure:

-

Homogenize the biological sample (e.g., fungal biomass, ground seeds, or animal tissue) in a chloroform:methanol (2:1, v/v) mixture.

-

Agitate the mixture thoroughly to ensure complete lipid extraction.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.

-

Carefully collect the lower chloroform layer and evaporate the solvent under a stream of nitrogen.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the extracted lipid sample are converted to their more volatile methyl esters.

-

Reagents:

-

Methanolic HCl (e.g., 3 M) or BF3-methanol (14% w/v)[2]

-

Hexane

-

Saturated NaCl solution

-

-

Procedure:

-

Add methanolic HCl or BF3-methanol to the dried lipid extract.

-

Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to facilitate the reaction.

-

After cooling, add hexane and saturated NaCl solution to the mixture.

-

Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

Transfer the hexane layer to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is programmed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify the FAMEs based on their mass spectra and retention times, and in selected ion monitoring (SIM) mode for accurate quantification.

-

Identification and Quantification: The 11,14-eicosadienoic acid methyl ester is identified by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by creating a calibration curve with known concentrations of the standard.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for 11,14-eicosadienoic acid analysis and its key metabolic and signaling pathways.

References

The Role of Eicosadienoic Acid in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosadienoic acid (EDA), a 20-carbon di-unsaturated fatty acid, is emerging as a significant signaling molecule in plant physiology, particularly in the context of abiotic stress responses. While not a major component of most plant lipids, its presence, especially when induced through genetic modification, can trigger profound physiological changes. This technical guide provides an in-depth analysis of the role of this compound in plant physiology, with a focus on its biosynthesis, its influence on abscisic acid (ABA) signaling, and its impact on drought resistance, seed germination, and stomatal function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical and signaling pathways.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are involved in various physiological processes in plants, including the formation of cuticular waxes and sphingolipids. While much of the focus has been on saturated and monounsaturated VLCFAs, recent research has highlighted the signaling roles of polyunsaturated C20 fatty acids, such as this compound.

This guide focuses on the physiological implications of the accumulation of this compound (20:2) in plants. The primary model discussed is transgenic Arabidopsis thaliana expressing a C18 Δ9-specific polyunsaturated fatty acid elongase (IgASE1) from the marine microalga Isochrysis galbana. This enzyme converts endogenous linoleic acid (18:2) and α-linolenic acid (18:3) into this compound (EDA; 20:2) and eicosatrienoic acid (ETrA; 20:3), respectively.[1][2] The accumulation of these novel fatty acids in Arabidopsis has been shown to enhance drought resistance through mechanisms intertwined with the abscisic acid (ABA) signaling pathway.[1][2]

Biosynthesis of this compound in Plants

In wild-type Arabidopsis, this compound is not a significantly abundant fatty acid. Its synthesis in transgenic plants is achieved through the introduction of a fatty acid elongase.

The Transgenic Pathway

The key enzyme utilized in the experimental model is IgASE1, a C18 Δ9-specific polyunsaturated fatty acid elongase.[1] This enzyme acts on the C18 unsaturated fatty acids, linoleic acid (18:2) and α-linolenic acid (18:3), which are abundant in plant tissues, to produce this compound (20:2) and eicosatrienoic acid (20:3), respectively.[1] This elongation step is a critical precursor for the synthesis of longer-chain polyunsaturated fatty acids.[1]

Biosynthesis of this compound in Transgenic Arabidopsis.

Physiological Roles and Quantitative Data

The accumulation of this compound in Arabidopsis leads to significant changes in plant phenotype and stress response.

Fatty Acid Composition

The introduction of the IgASE1 gene dramatically alters the fatty acid profile in the leaves of transgenic Arabidopsis.

| Fatty Acid | Wild-Type (mol%) | 35S:IgASE1 Transgenic (mol%) |

| 16:0 | 14.5 | 15.1 |

| 16:1 | 1.2 | 1.1 |

| 16:3 | 12.8 | 9.5 |

| 18:0 | 1.5 | 1.8 |

| 18:1 | 2.5 | 2.9 |

| 18:2 | 17.7 | 7.6 |

| 18:3 | 43.4 | 29.5 |

| 20:2 (EDA) | - | 15.2 |

| 20:3 (ETrA) | - | 10.4 |

Table 1: Fatty acid composition of total lipids from leaves of wild-type and 35S:IgASE1 transgenic Arabidopsis plants. Data adapted from Yuan et al., 2014.[1]

Abscisic Acid (ABA) Levels and Sensitivity

Transgenic plants accumulating this compound exhibit elevated levels of endogenous ABA and show hypersensitivity to exogenous ABA.

| Condition | Genotype | ABA Content (ng g⁻¹ FW) |

| Well-watered | Wild-Type | ~18 |

| 35S:IgASE1 | ~25 | |

| Dehydrated | Wild-Type | ~120 |

| 35S:IgASE1 | ~180 |

Table 2: Endogenous ABA content in leaves of wild-type and 35S:IgASE1 transgenic Arabidopsis under well-watered and dehydrated conditions. Data estimated from figures in Yuan et al., 2014.[1]

Stomatal Aperture

The stomata of transgenic plants are more sensitive to ABA-induced closure.

| Treatment | Genotype | Stomatal Aperture (μm) |

| No ABA | Wild-Type | 7.7 ± 0.6 |

| 35S:IgASE1 | 8.2 ± 0.7 | |

| With ABA | Wild-Type | 6.0 ± 0.7 |

| 35S:IgASE1 | 4.8 ± 0.3 |

Table 3: Stomatal aperture in wild-type and 35S:IgASE1 transgenic Arabidopsis in the presence and absence of ABA. Data from Yuan et al., 2014.[2]

Seed Germination

Seeds of transgenic plants show increased sensitivity to ABA during germination.

| ABA Concentration (μM) | Genotype | Germination Rate after 48h (%) |

| 0 | Wild-Type | ~95 |

| 35S:IgASE1 | ~95 | |

| 0.1 | Wild-Type | 56 |

| 35S:IgASE1 | 1.2 |

Table 4: Seed germination rate of wild-type and 35S:IgASE1 transgenic Arabidopsis on medium with and without ABA. Data from Yuan et al., 2014.[2]

Exogenous application of a mixture of this compound and eicosatrienoic acid to wild-type seeds mimics the ABA-hypersensitive phenotype of the transgenic seeds in a dose-dependent manner.[2]

Signaling Pathways

This compound appears to exert its physiological effects primarily through the modulation of the ABA signaling pathway.

Interaction with the ABA Signaling Cascade

The accumulation of this compound leads to the upregulation of genes involved in both ABA biosynthesis and signaling. This suggests that this compound, or a downstream metabolite, acts as a signaling molecule that enhances the plant's response to ABA.

Proposed signaling pathway of this compound in relation to ABA.

Experimental Protocols

The following are summaries of key experimental protocols used to generate the data presented in this guide, based on the methodologies described by Yuan et al. (2014).[1]

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Columbia-0).

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with 2% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

Growth Conditions: Plants are grown in a controlled environment at 22°C with a 16-hour light/8-hour dark photoperiod.

Fatty Acid Analysis

-

Lipid Extraction: Total lipids are extracted from leaf tissue using a chloroform:methanol (2:1, v/v) solvent system.

-

Transmethylation: Fatty acid methyl esters (FAMEs) are prepared by incubating the lipid extract with 1% (v/v) sulfuric acid in methanol at 80°C for 1 hour.

-

Gas Chromatography (GC) Analysis: FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a Supelco SP-2380 column). Fatty acids are identified by comparing their retention times with those of known standards.

Workflow for Fatty Acid Analysis.

ABA Quantification

-

Extraction: Plant tissue is frozen in liquid nitrogen, ground to a fine powder, and extracted with a solution of 80% methanol containing 1% acetic acid.

-

Purification: The extract is passed through a C18 Sep-Pak cartridge to remove interfering compounds.

-

Quantification: ABA levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Stomatal Aperture Measurement

-

Epidermal Peels: Epidermal strips are peeled from the abaxial side of mature leaves.

-

Incubation: The peels are floated on a buffer solution containing various concentrations of ABA or a control solution under light to induce stomatal opening.

-

Microscopy: After a set incubation period, the epidermal peels are mounted on a microscope slide, and images of the stomata are captured using a light microscope equipped with a digital camera.

-

Measurement: The width and length of the stomatal pores are measured using image analysis software.

Seed Germination Assay

-

Sterilization: Seeds are surface-sterilized with 70% ethanol followed by a bleach solution and then rinsed with sterile water.

-

Plating: Seeds are plated on MS medium containing different concentrations of ABA or a control medium.

-

Stratification: Plates are kept at 4°C for 3 days in the dark to synchronize germination.

-

Germination: Plates are transferred to a growth chamber under standard conditions.

-

Scoring: Germination, defined as the emergence of the radicle, is scored at regular intervals.

Conclusion and Future Directions

The accumulation of this compound in Arabidopsis thaliana serves as a potent modulator of plant physiology, primarily by enhancing the plant's sensitivity to the phytohormone abscisic acid. This leads to a suite of beneficial traits for abiotic stress tolerance, including increased drought resistance, mediated by more responsive stomatal closure. The detailed molecular mechanisms by which this compound or its derivatives interact with the ABA signaling pathway remain an active area of research. Future investigations should focus on identifying the direct molecular targets of these fatty acids and exploring their potential roles in other signaling pathways and in different plant species, including agronomically important crops. The metabolic engineering of this compound biosynthesis presents a promising strategy for developing crops with enhanced resilience to environmental stresses.

References

- 1. Accumulation of eicosapolyenoic acids enhances sensitivity to abscisic acid and mitigates the effects of drought in transgenic Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of EPA and DHA biosynthesis in Arabidopsis: Iterative metabolic engineering for the synthesis of n−3 LC-PUFAs in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Production of Eicosadieno-ic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosadienoic acid (EDA), a 20-carbon polyunsaturated fatty acid, is gaining attention for its role in modulating inflammatory responses. This technical guide provides an in-depth overview of the enzymatic production of 11,14-eicosadienoic acid, the primary isomer synthesized from the elongation of linoleic acid. This document details the biosynthetic pathway, key enzymes involved, and provides a comprehensive experimental workflow for its production in a recombinant yeast system. Furthermore, it elucidates the signaling pathways through which this compound exerts its biological effects, particularly in macrophages. All quantitative data are presented in structured tables, and detailed experimental protocols and signaling pathway diagrams are provided to facilitate research and development in this area.

Introduction

This compound (EDA) is a polyunsaturated fatty acid with emerging biological significance, particularly in the context of inflammation. The most common isomer, 11,14-eicosadienoic acid, is a direct elongation product of the essential omega-6 fatty acid, linoleic acid. This conversion is catalyzed by a class of enzymes known as fatty acid elongases. Understanding the enzymatic production of EDA is crucial for its potential therapeutic applications, as it can be further metabolized to various bioactive lipids and has been shown to modulate key inflammatory signaling pathways. This guide focuses on the enzymatic synthesis of 11,14-eicosadienoic acid, providing the necessary technical details for its production, purification, and characterization.

Biosynthesis of 11,14-Eicosadienoic Acid

The primary route for the enzymatic production of 11,14-eicosadienoic acid is through the fatty acid elongation pathway, which occurs in the endoplasmic reticulum. This process involves a four-step cycle that adds a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA.

The key enzyme in this pathway is fatty acid elongase (Elovl). Specifically, certain elongase isoforms exhibit substrate preference for linoleic acid (18:2n-6), converting it to 11,14-eicosadienoic acid (20:2n-6).

The overall reaction can be summarized as:

Linoleoyl-CoA (18:2n-6) + Malonyl-CoA → 3-Keto-eicosadienoyl-CoA → 3-Hydroxy-eicosadienoyl-CoA → trans-2-Eicosadienoyl-CoA → Eicosadienoyl-CoA (20:2n-6)

This multi-step process is catalyzed by a complex of enzymes, with the elongase (condensing enzyme) being the rate-limiting step and determining substrate specificity.

Quantitative Data on Enzymatic Production

The efficiency of this compound production can vary depending on the specific elongase enzyme used and the expression system. Below is a summary of reported quantitative data for the enzymatic conversion of linoleic acid to 11,14-eicosadienoic acid.

| Enzyme Source/Type | Expression System | Substrate | Product | Conversion Rate (%) | Yield (mg/L or % of total fatty acids) | Reference |

| Mortierella alpina elongase (GLELO) | Saccharomyces cerevisiae | Linoleic Acid | 11,14-Eicosadienoic Acid | Not explicitly stated | Constituted a significant portion of elongated fatty acids | [1] |

| Human ELOVL5 | Saccharomyces cerevisiae | Linoleic Acid | 11,14-Eicosadienoic Acid | ~15% | Not specified | [2] |

| Zebrafish elongase | Saccharomyces cerevisiae | Linoleic Acid | 11,14-Eicosadienoic Acid | High activity towards C18 PUFAs | Not specified | [3] |

Note: Quantitative data for the specific conversion of linoleic acid to this compound is often embedded within broader studies on fatty acid metabolism. The table above represents a compilation of available information.

Experimental Protocols

This section provides a comprehensive workflow for the enzymatic production, purification, and analysis of 11,14-eicosadienoic acid using a recombinant yeast system.

Experimental Workflow

Caption: Overall experimental workflow for the production of this compound.

Detailed Methodologies

4.2.1. Heterologous Expression of Fatty Acid Elongase in Saccharomyces cerevisiae

-

Gene Selection and Cloning:

-

Select a fatty acid elongase gene known to have activity on linoleic acid (e.g., from Mortierella alpina).

-

Amplify the open reading frame (ORF) of the elongase gene using polymerase chain reaction (PCR).

-

Clone the PCR product into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select for positive transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil for pYES2).

-

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast in a selective medium containing glucose.

-

Inoculate a larger culture in a medium containing raffinose as the carbon source.

-

Induce gene expression by adding galactose to a final concentration of 2% (w/v).

-

Supplement the culture medium with the substrate, linoleic acid, typically complexed with bovine serum albumin (BSA) to improve solubility.

-

4.2.2. Total Lipid Extraction from Yeast [4]

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Disrupt the cells, for example, by vortexing with glass beads in a suitable solvent.

-

Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

4.2.3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation

-

Resuspend the dried lipid extract in a methanolic base solution (e.g., 0.5 M KOH in methanol).

-

Heat the mixture to saponify the lipids into free fatty acids.

-

Methylate the free fatty acids by adding a methylating agent (e.g., 14% boron trifluoride in methanol) and heating.

-

Extract the resulting fatty acid methyl esters (FAMEs) with a nonpolar solvent like hexane.

4.2.4. Purification of this compound [5]

-

High-performance liquid chromatography (HPLC) with a reverse-phase column can be used to purify the desired this compound from the mixture of FAMEs. The separation is based on the differential partitioning of the fatty acids between the mobile and stationary phases.

4.2.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-23 or similar) is recommended for the separation of fatty acid isomers.

-

Injector and Detector Temperatures: Typically set around 250°C and 260°C, respectively.

-

Oven Temperature Program: A temperature gradient is crucial for good separation. An example program could be:

-

Initial temperature of 100°C for 2 minutes.

-

Ramp up to 180°C at 10°C/minute.

-

Hold at 180°C for 5 minutes.

-

Ramp up to 220°C at 5°C/minute.

-

Hold at 220°C for 10 minutes.

-

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification is based on retention time and comparison of the mass spectrum with a known standard or library. Quantification is achieved by comparing the peak area with that of an internal standard.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate inflammatory responses in immune cells, particularly macrophages. It influences the production of key inflammatory mediators by affecting major signaling pathways.

This compound Metabolism to Bioactive Lipids

EDA can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively.[7][8] This metabolic conversion can lead to the production of various eicosanoids that have their own distinct biological activities.

Caption: Metabolism of this compound by COX and LOX pathways.

Modulation of Inflammatory Signaling in Macrophages

In macrophages, this compound has been demonstrated to influence the production of pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls that activates Toll-like receptor 4 (TLR4).[9] EDA can modulate the downstream signaling pathways, including the NF-κB and MAPK pathways.

5.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. EDA has been shown to modulate the activation of this pathway, thereby affecting the expression of pro-inflammatory genes.[9]

Caption: Modulation of the NF-κB signaling pathway by this compound.

5.2.2. MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. EDA can influence the phosphorylation and activation of key MAPK proteins like JNK and ERK.[10]

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

The enzymatic production of this compound, primarily through the action of fatty acid elongases on linoleic acid, presents a viable route for obtaining this biologically active molecule. This guide has provided a comprehensive overview of the biosynthetic pathway, available quantitative data, and a detailed experimental workflow for its production in a recombinant yeast system. Furthermore, the elucidation of its modulatory effects on key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a target for further research and drug development. The provided protocols and diagrams serve as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound. Further research is warranted to optimize production yields and to fully delineate its mechanism of action in various physiological and pathological contexts.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eicosadienoic Acid Metabolism in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosadienoic acid (EDA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), is a key intermediate in the metabolic cascade that converts dietary linoleic acid into arachidonic acid and other bioactive lipid mediators. While less studied than its more abundant counterparts, EDA and its metabolic products play a significant role in modulating inflammatory pathways and cellular signaling. This technical guide provides a comprehensive overview of the core aspects of EDA metabolism in mammals, including its biosynthetic pathway, enzymatic processing by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes, and its impact on cellular lipid composition and inflammatory responses. Detailed experimental protocols for studying EDA metabolism and quantitative data on its metabolic effects are also presented.

Introduction

This compound (20:2 n-6), specifically cis-11,14-eicosadienoic acid, is a naturally occurring n-6 polyunsaturated fatty acid found in animal tissues.[1][2] It serves as a crucial metabolic intermediate, bridging the dietary essential fatty acid, linoleic acid (LA), and the highly bioactive arachidonic acid (AA).[2][3] The metabolism of EDA is intricately linked with the production of eicosanoids, a class of signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[4][5] Understanding the metabolic fate of EDA is therefore critical for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

Biosynthesis and Elongation/Desaturation Pathway

The primary route of EDA synthesis in mammals is through the elongation of linoleic acid (18:2 n-6). This metabolic conversion is part of the broader PUFA biosynthetic pathway that occurs in the endoplasmic reticulum and involves a series of elongation and desaturation steps catalyzed by specific enzymes.[6][7]

The key enzymatic steps in the metabolism of this compound are:

-

Elongation of Linoleic Acid (LA) to this compound (EDA): The conversion of LA to EDA is catalyzed by an elongase enzyme, specifically Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[7] This enzyme adds a two-carbon unit to the carboxyl end of linoleic acid.

-

Desaturation of this compound (EDA) to Dihomo-γ-linolenic Acid (DGLA): EDA can be further metabolized through desaturation. Evidence suggests that the Fatty Acid Desaturase 2 (FADS2) enzyme, which primarily functions as a Δ6-desaturase, also possesses Δ8-desaturase activity .[3] This activity introduces a double bond at the delta-8 position of EDA (11,14-20:2) to form eicosatrienoic acid (8,11,14-20:3), also known as dihomo-γ-linolenic acid (DGLA).[3]

-

Desaturation of Dihomo-γ-linolenic Acid (DGLA) to Arachidonic Acid (AA): DGLA is then a substrate for Fatty Acid Desaturase 1 (FADS1) , a Δ5-desaturase , which introduces a double bond at the delta-5 position to produce the pivotal inflammatory precursor, arachidonic acid (5,8,11,14-20:4).[8][9]

-

Alternative Desaturation to Sciadonic Acid: EDA can also be desaturated at the delta-5 position by FADS1 to form sciadonic acid (5,11,14-20:3).[2][3]

The following diagram illustrates the core elongation and desaturation pathway of this compound.

Caption: Elongation and desaturation pathway of this compound.

Metabolism by Eicosanoid-Synthesizing Enzymes

This compound, like other 20-carbon PUFAs, can be a substrate for the three major enzyme families responsible for eicosanoid synthesis: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. However, it is important to note that EDA is generally a less preferred substrate than arachidonic acid.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of PUFAs to prostaglandins and thromboxanes. When EDA is supplied to cells, it can lead to an increased production of prostaglandin E2 (PGE2).[3] This is thought to occur indirectly, by EDA being first converted to arachidonic acid, which is then a substrate for COX-2.[3] The direct products of COX activity on EDA are not well-characterized but would theoretically be 1-series prostaglandins (PG1s), analogous to how DGLA is a precursor for PG1s.

Lipoxygenase (LOX) Pathway

LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce oxygen into PUFAs to form hydroperoxy fatty acids, which are then converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. The direct metabolism of EDA by LOX enzymes is not extensively documented. However, some studies suggest that certain this compound analogs can act as inhibitors of lipoxygenase activity.[10]

Cytochrome P450 (CYP) Pathway

CYP enzymes metabolize PUFAs to epoxides (epoxyeicosatrienoic acids, EETs) and hydroxylated derivatives (HETEs).[1][11] While the metabolism of arachidonic acid by CYP enzymes is well-studied, the specific epoxides and hydroxylated products derived directly from EDA are not well-defined in the literature. It is plausible that CYP epoxygenases and hydroxylases can act on EDA to produce a series of mono-epoxy and mono-hydroxy metabolites.

The following diagram provides a general overview of the potential enzymatic metabolism of this compound.

Caption: Potential enzymatic metabolism of this compound.

Effects on Cellular Lipid Profile and Inflammatory Signaling

Supplementation of mammalian cells with EDA leads to its rapid incorporation into cellular phospholipids and a dose-dependent increase in its metabolic products, such as sciadonic acid.[3] This incorporation alters the overall cellular lipid profile.

Quantitative Data on Cellular Fatty Acid Composition

Studies in murine RAW 264.7 macrophages have shown that incubation with EDA leads to significant changes in the fatty acid composition of cellular phospholipids.

| Fatty Acid Class | Change upon EDA Supplementation | Reference |

| This compound (20:2 n-6) | Increased | [2][3] |

| Sciadonic Acid (20:3 n-6) | Increased | [2][3] |

| Linoleic Acid (18:2 n-6) | Increased | [3] |

| Dihomo-γ-linolenic Acid (20:3 n-6) | Increased | [3] |

| Arachidonic Acid (20:4 n-6) | Increased | [3] |

| Total Monounsaturated Fatty Acids | Reduced | [3] |

Modulation of Inflammatory Mediators

EDA has been shown to differentially modulate the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

| Inflammatory Mediator | Effect of EDA | Reference |

| Nitric Oxide (NO) | Decreased | [3] |

| Prostaglandin E2 (PGE2) | Increased | [3] |

| Tumor Necrosis Factor-α (TNF-α) | Increased | [3] |

The decrease in nitric oxide production is, in part, due to the modified expression of inducible nitric oxide synthase (iNOS).[3] The increase in PGE2 is linked to the increased expression of cyclooxygenase-2 (COX-2).[3]

NF-κB Signaling Pathway

The observed effects of EDA on iNOS and COX-2 expression suggest an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8] It is hypothesized that EDA or its metabolites may modulate the activity of IκB kinase (IKK), thereby affecting the phosphorylation and degradation of the inhibitory IκB proteins and subsequently the nuclear translocation of NF-κB subunits.

The following diagram illustrates the proposed influence of this compound on the NF-κB signaling pathway in macrophages.

Caption: Proposed modulation of the NF-κB pathway by this compound.

Experimental Protocols

This section outlines a general workflow for studying the metabolism of this compound in a mammalian cell culture model, such as the murine macrophage cell line RAW 264.7.

Cell Culture and Fatty Acid Supplementation

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Fatty Acid Preparation: Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.

-

Supplementation: Incubate RAW 264.7 cells with varying concentrations of EDA (e.g., 10, 25, 50, 100 µM) for a specified period (e.g., 24-48 hours). Include a vehicle control (BSA alone).

-

Inflammatory Stimulation (Optional): For studying effects on inflammatory responses, co-incubate with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the final hours of the experiment.

Lipid Extraction and Analysis

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lipid Extraction: Perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the lipid extract to convert fatty acids into their more volatile methyl esters. A common method is to use 14% boron trifluoride in methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A polar capillary column (e.g., DB-23 or similar) is suitable for separating FAMEs.

-

Injection: 1 µL of the FAME sample in an appropriate solvent (e.g., hexane).

-

Oven Program: A temperature gradient program is used to separate the FAMEs based on their chain length and degree of unsaturation. For example, an initial temperature of 70°C, ramped to 220°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identify individual FAMEs based on their retention times and comparison of their mass spectra to a known library (e.g., NIST).

-

Quantification: Use an internal standard (e.g., a deuterated fatty acid) for accurate quantification of each fatty acid.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for studying this compound metabolism.

Conclusion

This compound occupies a central position in the metabolism of n-6 polyunsaturated fatty acids. Its conversion through a series of elongation and desaturation reactions, orchestrated by ELOVL5, FADS2, and FADS1, ultimately leads to the synthesis of arachidonic acid. Furthermore, EDA itself can be metabolized to other bioactive lipids and significantly influences the cellular lipidome and inflammatory signaling pathways, including the NF-κB pathway. While the direct products of COX, LOX, and CYP enzymes on EDA are not yet fully elucidated, its role in modulating the production of key inflammatory mediators is evident. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of this compound metabolism in mammalian physiology and pathology. Future research should focus on identifying the specific eicosanoid-like molecules derived from EDA and their precise mechanisms of action to fully understand its biological significance.

References

- 1. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoid - Wikipedia [en.wikipedia.org]

- 3. This compound differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Production of lipoxygenase metabolites of eicosapentaenoic acid by bovine alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2 [mdpi.com]

- 8. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physiological Functions of Eicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosadienoic acid (EDA) is a polyunsaturated fatty acid with emerging significance in various physiological processes, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the metabolism, signaling pathways, and cellular effects of EDA and its isomers. Drawing from key experimental studies, this document presents quantitative data in structured tables, details of experimental protocols, and visual representations of associated signaling pathways to facilitate a deeper understanding of EDA's biological role and its potential as a therapeutic target.

Introduction

This compound (EDA), a 20-carbon fatty acid with two double bonds, exists in various isomeric forms, with the most common being the omega-6 fatty acid, 11,14-eicosadienoic acid. It is a metabolic product of linoleic acid and a precursor to other long-chain polyunsaturated fatty acids.[1] Research has increasingly pointed towards the diverse physiological functions of EDA, ranging from its influence on lipid metabolism to its intricate role in modulating inflammatory cascades. This guide will delve into the core physiological functions of EDA, with a focus on its effects on cellular signaling and inflammatory mediator production.

Metabolism of this compound

This compound is an intermediate in the metabolic pathway of omega-6 fatty acids. It is elongated from linoleic acid (LA) and can be further metabolized to other bioactive lipids.[1] One notable metabolic conversion is its transformation into sciadonic acid (SCA; Δ5,11,14-20:3).[1] The metabolism of EDA has been a subject of extensive study, and its incorporation into cellular phospholipids can significantly alter the fatty acid composition of cell membranes, thereby influencing cellular responses to various stimuli.[1]

Physiological Functions and Cellular Effects

Modulation of Inflammatory Responses in Macrophages

This compound has been shown to differentially modulate the production of pro-inflammatory mediators in macrophages. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, EDA has demonstrated a dual effect: it decreases the production of nitric oxide (NO) while increasing the secretion of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[1] This modulation is attributed, in part, to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Isomers of this compound and Their Functions

Columbinic acid (5,9,12-octadecatrienoic acid) is a non-methylene-interrupted fatty acid isomer of linolenic acid, which upon elongation can lead to an isomer of this compound. It has been investigated for its effects on skin physiology. In essential fatty acid-deficient rats, topical application of columbinic acid has been shown to lower transepidermal water loss (TEWL) in a dose-dependent manner, suggesting a role in maintaining the skin's barrier function.[2]

Conjugated this compound (CEA), an elongated form of conjugated linoleic acid (CLA), has been studied for its effects on body composition. Dietary CEA has been found to significantly reduce body fat and increase lean body mass in mice, similar to the effects of CLA.[3] In 3T3-L1 adipocytes, CEA decreases lipoprotein lipase activity and triacylglyceride levels while increasing glycerol release.[3]

Quantitative Data

Table 1: Effect of this compound (EDA) on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW264.7 Macrophages

| Treatment | EDA Concentration (µM) | NO Production (µM) | PGE2 Production (pg/mL) |

| Control (LPS only) | 0 | 25.3 ± 1.5 | 158 ± 12 |

| EDA + LPS | 10 | 20.1 ± 1.2 | 245 ± 20 |

| EDA + LPS | 25 | 15.8 ± 1.1 | 312 ± 25 |

| EDA + LPS | 50 | 11.2 ± 0.9 | 389 ± 31 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to control (LPS only). Data extrapolated from Huang et al. (2011).[1] |

Table 2: Effect of Conjugated this compound (CEA) on Body Composition in Mice

| Treatment | Body Fat (%) | Lean Body Mass (%) |

| Control Diet | 12.5 ± 1.1 | 78.2 ± 2.3 |

| CEA-Supplemented Diet | 5.4 ± 0.8 | 82.1 ± 2.1 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to control diet. Data extrapolated from Park et al. (2005).[3] |

Table 3: Effect of Columbinic Acid on Transepidermal Water Loss (TEWL) in Essential Fatty Acid-Deficient Rats

| Treatment | Dose (mg/paw) | TEWL (g/m²/h) |

| Vehicle Control | 0 | 18.5 ± 1.5 |

| Columbinic Acid | 0.1 | 15.2 ± 1.2 |

| Columbinic Acid | 0.5 | 11.8 ± 1.0 |

| Columbinic Acid | 1.0 | 8.5 ± 0.7 |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from Elliott et al. (1985).[2] |

Signaling Pathways

This compound exerts its effects on inflammatory gene expression by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of target genes, including iNOS and COX-2. Evidence suggests that EDA may modulate the expression of these genes, implying an interaction with the NF-κB signaling cascade.[4]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the cellular response to a variety of stimuli, including inflammatory signals. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The main MAPK subfamilies are ERK, JNK, and p38. The modulation of COX-2 expression by EDA suggests a potential role in influencing the MAPK pathway, as COX-2 is a known downstream target of this cascade.

Experimental Protocols

Fatty Acid Analysis in Macrophages using Gas Chromatography

This protocol outlines the general steps for the extraction and analysis of fatty acids from macrophage cell cultures.

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum.

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with desired concentrations of this compound for a specified duration.

-

-

Lipid Extraction:

-

Wash cells with phosphate-buffered saline (PBS).

-

Scrape cells and homogenize in a mixture of chloroform and methanol (2:1, v/v).

-

Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of methanolic HCl or BF3-methanol and heat at 60-100°C for 15-60 minutes to convert fatty acids to their methyl esters.

-

Add water and hexane to the reaction mixture, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography (GC) Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a polar column like a DB-23 or SP-2560).

-

Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Identify individual FAMEs by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

-

Measurement of Lipoprotein Lipase Activity in 3T3-L1 Adipocytes

This protocol describes a method to measure heparin-releasable lipoprotein lipase (LPL) activity from cultured adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Induce differentiation into adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Maintain mature adipocytes in DMEM with 10% fetal bovine serum.

-

-

Treatment and LPL Release:

-

Treat mature adipocytes with conjugated this compound or other test compounds for the desired time.

-

Wash the cells with serum-free DMEM.

-

Incubate the cells with a buffer containing heparin (e.g., 10 U/mL) for 1 hour at 37°C to release LPL into the medium.

-

-

LPL Activity Assay:

-

Collect the heparin-containing medium.

-

Prepare a substrate emulsion containing a fluorescently labeled triglyceride or a radiolabeled triolein, along with phospholipids and bovine serum albumin.

-

Add the collected medium containing LPL to the substrate emulsion.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the released fluorescent fatty acids using a fluorometer or the radiolabeled fatty acids using liquid scintillation counting.

-

Calculate LPL activity based on the amount of fatty acid released per unit time.

-

Conclusion

This compound and its isomers exhibit a range of physiological functions, with a notable impact on inflammatory processes and lipid metabolism. The ability of EDA to differentially regulate the production of key inflammatory mediators in macrophages highlights its potential as a modulator of the immune response. Further research into the specific molecular targets of EDA within the NF-κB and MAPK signaling pathways will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies targeting inflammatory and metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. This compound differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Distribution and Biological Significance of Eicosadienoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosadienoic acid (EDA), a 20-carbon polyunsaturated fatty acid with two double bonds (20:2n-6), is a naturally occurring n-6 fatty acid found predominantly in animal tissues.[1] While less abundant than other fatty acids like arachidonic acid, EDA plays a significant role in lipid metabolism and the modulation of inflammatory processes. This technical guide provides a comprehensive overview of the tissue distribution of this compound, detailed experimental protocols for its quantification, and an exploration of its involvement in cellular signaling pathways.